(3-Aminoazetidin-1-yl)(2-ethoxypyridin-3-yl)methanone
Overview
Description
(3-Aminoazetidin-1-yl)(2-ethoxypyridin-3-yl)methanone:
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several synthetic routes, including the reaction of 3-aminoazetidine with 2-ethoxypyridine-3-carbonyl chloride under specific reaction conditions. The reaction typically involves the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the required reaction conditions. The process may also include purification steps to ensure the final product meets the desired purity standards.
Chemical Reactions Analysis
(3-Aminoazetidin-1-yl)(2-ethoxypyridin-3-yl)methanone: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
(3-Aminoazetidin-1-yl)(2-ethoxypyridin-3-yl)methanone: has several scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated as a potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: : Applied in the development of new chemical processes and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors involved in cellular processes, leading to the inhibition of cancer cell growth and proliferation. The exact mechanism of action may vary depending on the specific biological context.
Comparison with Similar Compounds
(3-Aminoazetidin-1-yl)(2-ethoxypyridin-3-yl)methanone: can be compared with other similar compounds, such as:
3-Aminoazetidin-1-yl(6-ethoxypyridin-3-yl)methanone
2-Aminoazetidin-1-yl(2-ethoxypyridin-3-yl)methanone
These compounds share structural similarities but may differ in their biological activity and applications. The uniqueness of This compound lies in its specific interactions and potential therapeutic uses.
Properties
IUPAC Name |
(3-aminoazetidin-1-yl)-(2-ethoxypyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-2-16-10-9(4-3-5-13-10)11(15)14-6-8(12)7-14/h3-5,8H,2,6-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKPYWUCCVMHMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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